molecular formula C16H23NO3Si B1626128 tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate CAS No. 475102-18-2

tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate

Cat. No.: B1626128
CAS No.: 475102-18-2
M. Wt: 305.44 g/mol
InChI Key: PKPOEQFXRLZUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a hydroxydimethylsilyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods. The hydroxydimethylsilyl group is introduced via silylation reactions, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The final step involves the esterification of the indole carboxylate with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the silylation and esterification steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tert-butyl 2-[hydroxy(dimethyl)silyl]-5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3Si/c1-11-7-8-13-12(9-11)10-14(21(5,6)19)17(13)15(18)20-16(2,3)4/h7-10,19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPOEQFXRLZUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)[Si](C)(C)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452771
Record name tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475102-18-2
Record name tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate
Reactant of Route 6
tert-butyl 2-(hydroxydimethylsilyl)-5-methyl-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.